molecular formula C48H82O4 B8180893 Stearyl glycyrrhetinate

Stearyl glycyrrhetinate

Cat. No.: B8180893
M. Wt: 723.2 g/mol
InChI Key: WNIFXKPDILJURQ-UHFFFAOYSA-N
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Description

Stearyl glycyrrhetinate (SG) is an ester derivative of 18β-glycyrrhetinic acid (GA), a triterpenoid saponin obtained from the hydrolysis of glycyrrhizic acid (GL), the primary bioactive component of Glycyrrhiza glabra (licorice root) . SG is synthesized by esterifying the carboxyl group of GA with stearyl alcohol, resulting in a lipophilic molecule (molecular formula: C₄₈H₈₂O₄; molecular weight: 723.16) . Its poor aqueous solubility necessitates advanced delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes, to enhance bioavailability . SG exhibits anti-inflammatory, antimicrobial, and skin-soothing properties, making it valuable in cosmetics and pharmaceuticals .

Properties

IUPAC Name

octadecyl 10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIFXKPDILJURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864446
Record name Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearyl glycyrrhetinate typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes hydroxylation, oxidation, and esterification reactions under controlled conditions . Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce secondary alcohols .

Scientific Research Applications

Chemical Background

Stearyl glycyrrhetinate is an ester formed from glycyrrhetinic acid, which is derived from the licorice root (Glycyrrhiza glabra). This compound exhibits enhanced bioavailability compared to its parent compound, making it a valuable candidate for various therapeutic applications .

Anti-Inflammatory Properties

This compound has been shown to possess significant anti-inflammatory effects. Research indicates that it can suppress the production of prostaglandin E2 (PGE2), a mediator involved in inflammation. This suppression leads to decreased tyrosinase activity in melanocytes under UV exposure, suggesting potential applications in treating inflammatory skin conditions and preventing hyperpigmentation .

Case Study: Skin Whitening Effects

A clinical study involving 30 participants demonstrated that after 12 weeks of treatment with this compound, there was a notable improvement in age spots and overall skin tone. Participants reported reduced redness and uneven skin tone, highlighting its efficacy as a skin-whitening agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro evaluations revealed that this compound exhibited strong antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to other potent antimicrobial agents. At higher concentrations, it demonstrated bactericidal effects, indicating its potential for topical applications in treating resistant bacterial infections .

Research Findings

A study assessed the antimicrobial effects of various glycyrrhetinic acid derivatives against clinical strains of S. aureus. The results showed that this compound not only inhibited bacterial growth but also altered metabolic pathways related to carbohydrate and amino acid metabolism in bacteria, further enhancing its therapeutic profile .

Dermatological Applications

This compound has been incorporated into formulations for treating skin conditions such as seborrheic dermatitis. A pilot clinical study involving HIV-positive patients treated with a cream containing this compound resulted in a significant resolution of symptoms without the need for antifungal or corticosteroid treatments .

Table: Summary of Dermatological Studies Involving this compound

StudyCondition TreatedOutcomeDuration
Clinical Study 1Age spotsImproved skin tone and reduced redness12 weeks
Clinical Study 2Seborrheic dermatitis70% resolution of symptoms12 weeks

Formulation Advantages

The hydrophobic nature of this compound allows it to integrate well into lipid-based formulations, enhancing the delivery of active ingredients through the skin barrier. Studies have shown that when used in solid lipid nanoparticles (SLNs), it improves the stability and efficacy of other therapeutic agents .

Mechanism of Action

The mechanism of action of Stearyl glycyrrhetinate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

Compound Solubility Lipophilicity Key Structural Features
Stearyl Glycyrrhetinate (SG) Low water solubility High Ester of GA + stearyl alcohol
Glycyrrhetinic Acid (GA) Low water solubility Moderate Free carboxyl group; aglycone of GL
Glycyrrhizic Acid (GL) Water-soluble Low Glycoside (GA + glucuronic acid disaccharide)
Dipotassium Glycyrrhizinate Water-soluble Low Potassium salt of GL
Glycyrrhetinyl Stearate Low water solubility High Ester of GA + stearic acid
  • SG vs. GA : SG’s esterification with stearyl alcohol increases lipophilicity, enhancing its interaction with lipid membranes compared to GA .
  • SG vs. GL : Unlike GL (a glycoside), SG lacks sugar moieties, reducing water solubility but improving penetration into lipid-rich tissues .
  • SG vs. Glycyrrhetinyl Stearate : Both are GA esters, but glycyrrhetinyl stearate uses stearic acid instead of stearyl alcohol, resulting in distinct solubility and formulation profiles .

Pharmacological Activities

Compound Anti-inflammatory Antimicrobial Antiviral Skin Penetration
SG High Moderate (MIC >256 mg/L vs. S. aureus) Limited Enhanced (lipophilic)
GA High (cortisone-like) Low Yes Moderate
GL Moderate Low Yes Low
Dipotassium Glycyrrhizinate High Low No Low (water-soluble)
  • Anti-inflammatory : SG and GA both inhibit inflammation, but SG’s lipophilicity allows deeper skin penetration in topical formulations .
  • Antimicrobial : SG shows moderate activity against Staphylococcus aureus, though less potent than specialized antibiotics .

Delivery Systems and Stability

Compound Preferred Delivery Systems Stability Enhancements
SG SLNs, liposomes Cyclodextrin complexes
GA SLNs, cyclodextrins pH-sensitive nanoparticles
GL Aqueous solutions Polymer encapsulation
  • SG in Liposomes : SG-modified liposomes (e.g., SG-NCTD-LIP) demonstrated prolonged drug release and enhanced cytotoxicity in HepG2 liver cancer cells compared to free drugs .
  • GA in SLNs : GA-loaded SLNs showed superior biomembrane integration compared to SG-SLNs, suggesting formulation-dependent efficacy .

Key Research Findings

SG-Modified Liposomes : SG-NCTD-LIP achieved 16% encapsulation efficiency and sustained drug release over 12 hours, outperforming unmodified liposomes .

Biomembrane Interactions : SG-SLNs induced distinct phase transitions in model biomembranes, suggesting improved carrier-cell integration compared to GA-SLNs .

Solubility Enhancement : Co-grinding SG with γ-cyclodextrin increased aqueous solubility by 12-fold, addressing formulation challenges .

Biological Activity

Stearyl glycyrrhetinate (SG) is a derivative of glycyrrhetinic acid, a compound derived from the licorice root (Glycyrrhiza glabra). This compound has gained attention in both pharmaceutical and cosmetic industries due to its diverse biological activities, particularly its anti-inflammatory, antimicrobial, and skin-soothing properties. This article explores the various biological activities of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its high molecular weight (723 Da) and significant lipophilicity (log P: 15.6), which influences its absorption and efficacy in topical applications. The compound is often used in oil-in-water emulsions to enhance skin penetration and bioavailability, making it suitable for therapeutic and cosmetic formulations .

Soothing and Anti-inflammatory Effects

One of the primary biological activities of this compound is its soothing effect on the skin. A study conducted by Bufo et al. evaluated the soothing activity of this compound compared to glycyrrhetinic acid using both in vivo and in vitro methods. The results indicated that this compound exhibited a faster action due to its higher bioavailability as an esterified form .

Table 1: Comparative Soothing Effects of this compound vs. Glycyrrhetinic Acid

CompoundSoothing Effect (In Vivo)Speed of Action
This compoundSignificantFaster
Glycyrrhetinic AcidModerateSlower

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Research has shown that it exhibits strong antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). In a study assessing the minimum inhibitory concentrations (MICs) of several derivatives, this compound was found to be effective against multiple clinical strains .

Table 2: Antimicrobial Efficacy of this compound Against Staphylococcus aureus

CompoundMIC (µg/mL)Activity Type
This compound32Bactericidal
Glycyrrhetinic Acid64Bacteriostatic
Disodium Succinoyl Glycyrrhetinate16Bactericidal

Clinical Applications

In clinical settings, this compound has been incorporated into topical formulations aimed at treating inflammatory skin conditions. An open-label trial assessed a cream containing this compound for its efficacy in reducing erythema, desquamation, and pruritus over an 8-week period. The study reported significant improvements in all evaluated parameters, with no adverse effects noted among participants .

Table 3: Clinical Outcomes from Topical Application of this compound

Evaluation ParameterBaseline (Mean ± SD)Day 60 (Mean ± SD)Statistical Significance
Erythema2.5 ± 0.80.5 ± 0.4p < 0.01
Desquamation1.2 ± 0.90.3 ± 0.6p < 0.05
Pruritus3.0 ± 1.00.7 ± 0.5p < 0.01

The antimicrobial mechanism of this compound appears to involve the inhibition of metabolic pathways essential for bacterial growth, particularly in Staphylococcus aureus. Studies have indicated that it alters the expression of genes involved in carbohydrate and amino acid metabolism, suggesting a complex interaction with bacterial physiology that enhances its antibacterial effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Stearyl Glycyrrhetinate (SG) relevant to its use in drug delivery systems?

  • Answer : SG (C₄₈H₈₂O₄; molecular weight: 723.16 g/mol) is an 18-β-glycyrrhetinic acid ester with a melting point of 70–77°C . Its lipophilic stearyl chain enhances membrane permeability compared to glycyrrhetinic acid (GA), making it suitable for lipid-based formulations like liposomes . Structural characterization via SMILES strings and InChI keys confirms its esterified backbone, critical for stability in hydrophobic environments .

Q. How is this compound synthesized and characterized in laboratory settings?

  • Answer : SG is synthesized via esterification of glycyrrhetinic acid with stearyl alcohol, typically using acid catalysts. Purity (≥95%) is validated via HPLC, while structural confirmation employs NMR and mass spectrometry . Critical parameters include reaction time, temperature, and stoichiometric ratios to minimize unreacted precursors .

Q. What standard methods are used to assess the purity and stability of SG in experimental formulations?

  • Answer : Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm is standard for quantifying SG . Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) assess degradation kinetics, with lipid-based systems (e.g., liposomes) improving thermal stability compared to free SG .

Advanced Research Questions

Q. What experimental strategies optimize the encapsulation efficiency (EE) of SG-modified liposomes?

  • Answer : Orthogonal design (e.g., L9(3⁴) matrix) identifies critical factors:

  • Factor A : Drug-phospholipid mass ratio (1:5 optimal for NCTD) .
  • Factor B : Phospholipid concentration (0.4% w/v reduces leakage) .
  • Factor C : Incubation temperature (50°C enhances lipid bilayer fluidity) .
    ANOVA reveals Factor A (mass ratio) as most significant (F-value: 12.3), achieving EE >27% . Dynamic light scattering (DLS) and TEM validate monodisperse vesicles (PDI <0.3) .

Q. How can researchers resolve contradictions in SG’s hepatocyte-targeting efficiency across studies?

  • Answer : Discrepancies may arise from variability in:

  • Cell models : HepG2 vs. primary hepatocytes (differences in GA receptor expression) .
  • Formulation variables : Lipid composition (e.g., cholesterol ratio) alters SG surface density .
    Systematic comparisons using standardized protocols (e.g., fixed phospholipid-cholesterol ratios) and receptor-binding assays (e.g., competitive inhibition with free GA) are recommended .

Q. What kinetic models best describe the sustained release of SG from liposomal systems?

  • Answer : Biphasic release profiles (rapid → slow phase) fit the Weibull model (R² >0.98), indicating diffusion-controlled mechanisms . Key parameters:

  • Rapid phase (0–4 hr) : 65% release from surface-adsorbed drug .
  • Slow phase (4–24 hr) : Matrix erosion dominates, modeled via Higuchi kinetics . In vitro dialysis (pH 7.4 PBS, 37°C) under sink conditions standardizes release testing .

Q. How do researchers validate the cytotoxic specificity of SG-modified formulations in cancer models?

  • Answer : Dose-response assays (MTT/PrestoBlue) compare SG-NCTD-liposomes vs. free NCTD in HepG2 cells. SG-NCTD-liposomes show 2.3-fold lower IC₅₀ (48 hr exposure) due to receptor-mediated uptake . Controls include empty liposomes (excipient toxicity) and non-hepatic cell lines (e.g., HEK293) to confirm hepatic targeting .

Q. What statistical approaches address variability in SG’s anti-inflammatory efficacy across in vivo studies?

  • Answer : Mixed-effects models account for intersubject variability (e.g., murine metabolic differences). Meta-analysis of effect sizes (e.g., TNF-α inhibition) identifies covariates like SG dosing frequency and formulation type (liposomes vs. emulgels) . Sensitivity analysis excludes outliers from non-standardized inflammation models (e.g., carrageenan vs. LPS-induced edema) .

Methodological Guidance

  • Literature Synthesis : Use systematic reviews (PRISMA guidelines) to map SG’s applications across drug delivery, dermatology, and oncology .
  • Data Reproducibility : Report lipid composition ratios, incubation parameters, and analytical conditions (e.g., HPLC gradients) to enable replication .
  • Ethical Compliance : Document animal/cell line ethics approvals (e.g., IACUC) for in vivo anti-tumor studies .

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